molecular formula C8H5FN2O B1441945 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-32-3

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1441945
CAS No.: 881841-32-3
M. Wt: 164.14 g/mol
InChI Key: PHQLIVRLJJGESN-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5FN2O. It is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,2-a]pyridine ring and an aldehyde group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of fluorinating agents to introduce the fluorine atom at the desired position. The reaction conditions often involve mild temperatures and solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is primarily related to its ability to interact with various biological targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This dual functionality makes it a versatile compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.

    6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: Oxidized form of the compound

Uniqueness

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQLIVRLJJGESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717181
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-32-3
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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